molecular formula C24H13N3O6 B14253888 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione CAS No. 389574-64-5

3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione

Cat. No.: B14253888
CAS No.: 389574-64-5
M. Wt: 439.4 g/mol
InChI Key: RSMFINDFJDCFCT-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione typically involves the reaction of quinoxaline derivatives with various reagents. One common method involves the reaction of 3-benzoylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione with 3,4-dihydro-2H-pyran . This reaction can proceed via two concurrent pathways, leading to the formation of the desired product.

Industrial Production Methods

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has emerged as a sustainable protocol for the synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoxaline ring .

Scientific Research Applications

3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the A2B receptor, which is associated with anticancer activity . The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione is unique due to its specific structure, which allows it to interact with a variety of molecular targets

Properties

CAS No.

389574-64-5

Molecular Formula

C24H13N3O6

Molecular Weight

439.4 g/mol

IUPAC Name

3-(4-nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione

InChI

InChI=1S/C24H13N3O6/c28-21(14-10-12-16(13-11-14)27(32)33)19-20-23(30)25(15-6-2-1-3-7-15)17-8-4-5-9-18(17)26(20)24(31)22(19)29/h1-13H

InChI Key

RSMFINDFJDCFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N4C(=C(C(=O)C4=O)C(=O)C5=CC=C(C=C5)[N+](=O)[O-])C2=O

Origin of Product

United States

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